N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound belonging to the class of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .
Preparation Methods
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. Additionally, catalytic redox cycling based on Ce(IV)/Ce(III)/H₂O₂ redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with various aromatic aldehydes has also been reported .
Chemical Reactions Analysis
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulphite.
Reduction: Employing reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Reacting with different substituents to form derivatives with varied biological activities
Common reagents used in these reactions include sodium metabisulphite, hydrogen, and various aromatic aldehydes. The major products formed from these reactions are typically benzimidazole derivatives with different substituents that enhance their biological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.
Biology: Studied for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit serine/threonine-protein kinase/endoribonuclease IRE1, which plays a role in the unfolded protein response in humans . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique compared to other benzimidazole derivatives due to its specific substituents, which enhance its biological activity. Similar compounds include:
N-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: Known for its inhibitory actions against certain enzymes.
2-phenylbenzimidazoles: Studied for their anticancer properties.
N-(benzimidazol-2-yl)benzamide analogues: Investigated for their potential as allosteric activators of human glucokinase.
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to varied biological activities and therapeutic applications.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N3O/c21-17(12-4-2-1-3-5-12)18-13-8-9-14-15(10-13)20-16(19-14)11-6-7-11/h1-5,8-11H,6-7H2,(H,18,21)(H,19,20) |
InChI Key |
PAMDRISNUQZYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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